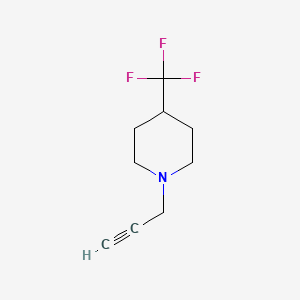

1-(2-Propynyl)-4-(trifluoromethyl)piperidine

Descripción general

Descripción

1-(2-Propynyl)-4-(trifluoromethyl)piperidine (1-P-4-TFP) is a synthetic compound derived from piperidine, a cyclic amine that is found in nature. 1-P-4-TFP is a versatile compound used for a variety of purposes, including as an intermediate in the synthesis of pharmaceuticals, as an insecticide, and in laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis of Piperidine Alkaloids

A study by (Bariau et al., 2006) explored the diastereoselective synthesis of trifluoro-substituted analogues of piperidine alkaloids. They successfully synthesized these analogues from 2-trifluoromethyl keto-protected 4-piperidones. This method provides a simplified route for creating new 2-(trifluoromethyl)-4-piperidinols and 4-amino-2-(trifluoromethyl)piperidines.

NMDA Receptor Antagonism

Research by (Wright et al., 1999) identified compounds structurally similar to certain piperidine derivatives as moderately potent and selective antagonists of the NR1A/2B subtype of NMDA receptors. They studied various substitutions on the piperidine ring, finding that certain modifications can enhance potency and selectivity for these receptors.

Stereodynamics and Perlin Effect

(Shainyan et al., 2008) conducted a study on the stereodynamic behavior of 1-(trifluoromethylsulfonyl)piperidine and related compounds. Their research using NMR spectroscopies revealed insights into the conformational behavior and intramolecular interactions of these compounds.

Synthesis of Antidepressant Analogues

(Kumar et al., 2004) synthesized various derivatives of 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols. They evaluated these compounds for antidepressant activity, providing a new approach in the development of antidepressant drugs.

Catalytic Applications in Pharmaceutical Synthesis

The study by (Botteghi et al., 2001) discussed the use of a rhodium-catalyzed hydroformylation process in the synthesis of pharmaceuticals. They specifically synthesized intermediates for neuroleptic agents, highlighting the role of piperidine derivatives in pharmaceutical chemistry.

Ring Expansion to Create Piperidines

(Rioton et al., 2015) achieved the synthesis of 3-Substituted 2-(trifluoromethyl)piperidines by expanding (trifluoromethyl)prolinols. Their method highlights a regio- and diastereoselective approach for creating these piperidines.

Propiedades

IUPAC Name |

1-prop-2-ynyl-4-(trifluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3N/c1-2-5-13-6-3-8(4-7-13)9(10,11)12/h1,8H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRYAOYLQQJFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCC(CC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322243.png)

![Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322244.png)

![1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1322252.png)

![5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride](/img/structure/B1322257.png)

![2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1322261.png)

![[4-(Trifluoromethyl)cyclohexyl]methanamine](/img/structure/B1322264.png)

![2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol](/img/structure/B1322266.png)